molecular formula C13H18N4O2S B15121761 N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide

N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide

Cat. No.: B15121761
M. Wt: 294.38 g/mol
InChI Key: XGAGXPBTYRHPLI-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide is a complex organic compound that features a morpholine ring substituted with a cyclopropyl group, a pyrimidinyl group, and a carboxamide group

Preparation Methods

The synthesis of N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate can be synthesized by reacting 2-chloropyrimidine with a suitable thiol, such as methylthiol, under basic conditions.

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropylation reaction using cyclopropyl bromide and a strong base.

    Morpholine Ring Formation: The morpholine ring can be formed by reacting the pyrimidinyl intermediate with an appropriate amine under acidic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the morpholine intermediate with a suitable carboxylic acid derivative, such as an acid chloride, under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidinyl ring can be reduced under catalytic hydrogenation conditions to form a dihydropyrimidine derivative.

    Substitution: The chlorine atom in the pyrimidinyl ring can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and substituted pyrimidines.

Scientific Research Applications

N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It may have potential therapeutic applications as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide can be compared with other similar compounds, such as:

    N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-2-carboxamide: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.

    N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-thioamide: This compound has a thioamide group instead of a carboxamide group, which may affect its reactivity and stability.

    N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its solubility and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N4O2S

Molecular Weight

294.38 g/mol

IUPAC Name

N-cyclopropyl-4-(2-methylsulfanylpyrimidin-4-yl)morpholine-2-carboxamide

InChI

InChI=1S/C13H18N4O2S/c1-20-13-14-5-4-11(16-13)17-6-7-19-10(8-17)12(18)15-9-2-3-9/h4-5,9-10H,2-3,6-8H2,1H3,(H,15,18)

InChI Key

XGAGXPBTYRHPLI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)N2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

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